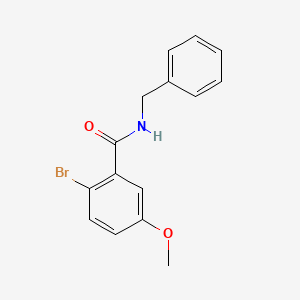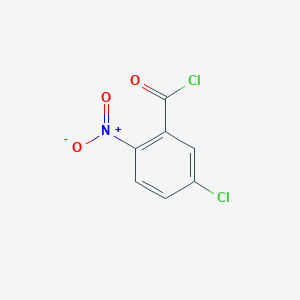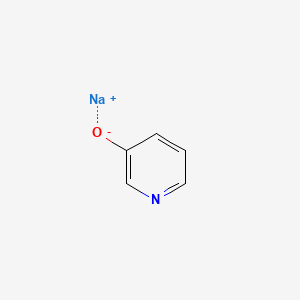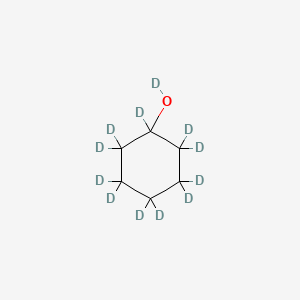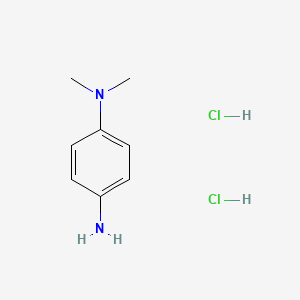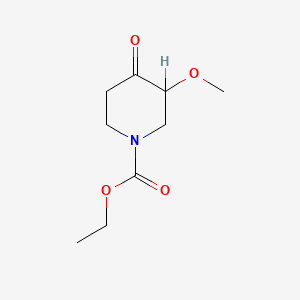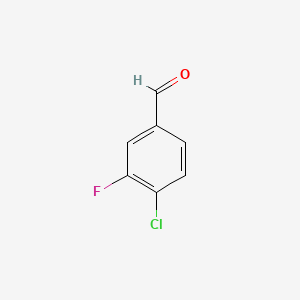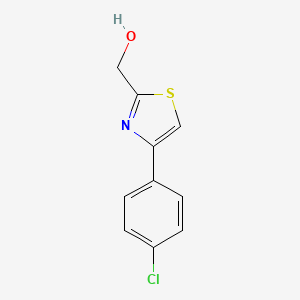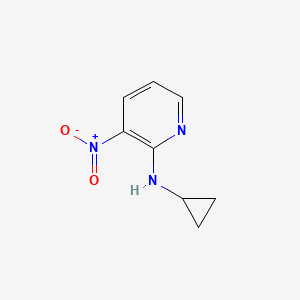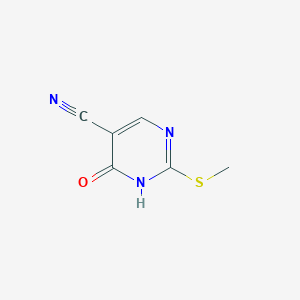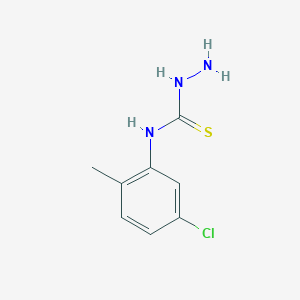![molecular formula C8H13NOS B1349822 1-Thia-4-azaspiro[4.5]decan-3-one CAS No. 4580-63-6](/img/structure/B1349822.png)
1-Thia-4-azaspiro[4.5]decan-3-one
描述
1-Thia-4-azaspiro[45]decan-3-one is a heterocyclic compound that features a spiro structure, incorporating both sulfur and nitrogen atoms within its ring system
作用机制
Target of Action
The primary targets of 1-Thia-4-azaspiro[4It has been found that similar compounds have shown promising anticancer activity .
Mode of Action
The exact mode of action of 1-Thia-4-azaspiro[4It is known that the compound is synthesized via a one-pot three-component reaction involving condensation of ketones, aromatic amines, and mercaptoacetic acid .
Biochemical Pathways
The specific biochemical pathways affected by 1-Thia-4-azaspiro[4It is known that similar compounds have shown to affect apoptosis of cancer cells .
Result of Action
The molecular and cellular effects of 1-Thia-4-azaspiro[4Similar compounds have shown to increase apoptotic markers such as caspase-3, caspase-8, and bax levels while decreasing antiapoptotic bcl2 .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Thia-4-azaspiro[4It is known that the absence of the methyl substituent at the 2-position and the presence of a bulky substituent at the 8-position of the spirothiazolidinone system can cause a significant decrease in antiviral activity .
生化分析
Biochemical Properties
1-Thia-4-azaspiro[4.5]decan-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including caspase-3, caspase-8, and Bax, which are involved in apoptotic pathways . The compound’s interaction with these enzymes leads to the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent. Additionally, this compound has been shown to inhibit antiapoptotic proteins like Bcl2, further promoting cell death in cancerous cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma), the compound induces apoptosis, leading to cell death . This effect is mediated through the activation of apoptotic markers and the inhibition of antiapoptotic proteins. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to apoptotic enzymes such as caspase-3 and caspase-8, activating them and leading to the cleavage of cellular proteins necessary for apoptosis . The compound also inhibits the antiapoptotic protein Bcl2, disrupting the balance between proapoptotic and antiapoptotic signals within the cell . These interactions result in the induction of apoptosis and the subsequent death of cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its efficacy in inducing apoptosis over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and the compound’s safety profile in animal models are critical considerations for its potential use in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may influence its efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions influence the compound’s efficacy and its ability to reach therapeutic concentrations in the desired tissues.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
1-Thia-4-azaspiro[4.5]decan-3-one can be synthesized via a one-pot three-component reaction. This involves the condensation of ketones such as 4-methylcyclohexanone or cyclohexanone, aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . The reaction typically proceeds under reflux conditions, leading to the formation of the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications. The use of readily available starting materials and straightforward reaction conditions makes this method suitable for large-scale production.
化学反应分析
Types of Reactions
1-Thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Thia-4-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
相似化合物的比较
1-Thia-4-azaspiro[4.5]decan-3-one can be compared with other spiro compounds that contain sulfur and nitrogen atoms. Similar compounds include:
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
1-Thia-4-azaspiro[4.4]alkan-3-ones: Studied for their antiproliferative properties against cancer cells.
The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse chemical reactivity and potential biological activities.
属性
IUPAC Name |
1-thia-4-azaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c10-7-6-11-8(9-7)4-2-1-3-5-8/h1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTZRDHAPSMSNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372274 | |
| Record name | 1-thia-4-azaspiro[4.5]decan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4580-63-6 | |
| Record name | 1-thia-4-azaspiro[4.5]decan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the core structure of 1-Thia-4-azaspiro[4.5]decan-3-one and what are its key structural features?
A1: this compound is a heterocyclic compound characterized by a thiazolidine ring fused to a cyclohexane ring via a spiro carbon atom. This spirocyclic structure provides a unique scaffold for further chemical modifications.
Q2: What are the common synthetic routes to obtain this compound derivatives?
A2: A prevalent method involves reacting cyclohexanone with a primary amine, followed by cyclization with thioglycolic acid. [] This versatile approach allows for the incorporation of various substituents on the aryl ring, impacting the compound's biological activity. [, , ] Another approach utilizes the reaction of 1-oxa-4-thiaspiro[4.5]decan-2-one with aniline derivatives, yielding the desired this compound scaffold. []
Q3: How do structural modifications of this compound derivatives influence their biological activities?
A3: Research has demonstrated that introducing various substituents at the C-2 and C-8 positions of the this compound core can significantly affect its biological properties. For instance, incorporating an amide group at C-4 and specific substitutions at C-2 and C-8 has been shown to enhance antiviral activity against human coronavirus 229E. [] Similarly, introducing a pyrimidine ring at the 4-position resulted in promising antimicrobial activity. []
Q4: What types of biological activities have been reported for this compound derivatives?
A4: Studies have revealed that compounds within this family exhibit a wide range of biological activities, including:
- Antimicrobial activity: Several derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis. [, , ]
- Antiviral activity: Certain derivatives, particularly those with specific substitutions at C-2, C-4, and C-8, have demonstrated inhibitory effects against human coronavirus 229E replication. []
- Anticancer activity: Research has indicated that some this compound analogs exhibit anticancer activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. []
- Antidiabetic activity: Some derivatives have shown potential as both α-amylase and α-glucosidase inhibitors, highlighting their potential in managing diabetes. []
- Nematicidal activity: Studies have explored the nematicidal activity of 2‐(1H‐Benzo[d]imidazol‐2‐ylmethyl)‐4‐aryl‐1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives against plant-parasitic nematodes. []
Q5: What are the limitations of the current research on this compound derivatives?
A5: While promising, research on this compound derivatives is still in its early stages. Further investigations are needed to understand:
Q6: What are the future directions for research on this compound derivatives?
A6: Future research should focus on:
Q7: What analytical techniques are commonly used to characterize this compound derivatives?
A7: Researchers employ various spectroscopic techniques for structural elucidation, including:
Q8: How are computational chemistry and modeling approaches utilized in the research of this compound derivatives?
A8: Computational tools play a crucial role in:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


